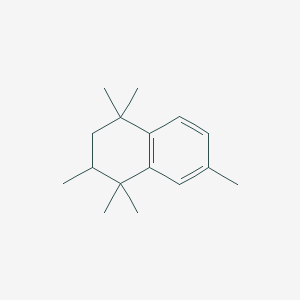
1,2,3,4-Tetrahydro-1,1,2,4,4,7-hexamethylnaphthalene
Cat. No. B8767844
Key on ui cas rn:
2084-69-7
M. Wt: 216.36 g/mol
InChI Key: JIVANURAWUCQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05292719
Procedure details


The starting material 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT) is prepared by substantially following the procedures of Frank, U.S. Pat. No. 4,877,913. Specifically, a 100 ml, four-necked, round bottom flask is charged with cyclohexane (7.17 g) and anhydrous aluminum chloride (1.004 g), and cooled to about 16° C. A 60 ml addition funnel is charged with para-cymene (39.87 g), diisobutylene-2 (8.34 g), and neohexene (6.25 g) and connected to the flask. The funnel mixture is added to the flask over a period of about one hour and the flask mixture stirred 30 minutes following addition, while maintaining the temperature at about 16° C. The reaction is then quenched with deionized water (15 ml), and the organic phase separated and washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine. The aqueous layers are then dried over K2CO3, filtered, and evaporated to yield a crude product containing HMT.

[Compound]
Name
diisobutylene-2
Quantity
8.34 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH:12]([CH3:14])[CH3:13])[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[CH2:15]=[CH:16][C:17](C)([CH3:19])[CH3:18].[CH2:21]1CCCCC1>>[CH3:13][C:12]1([CH3:21])[C:5]2[C:10](=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)[C:17]([CH3:19])([CH3:18])[CH:16]([CH3:15])[CH2:14]1 |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C)C(C)C
|
[Compound]
|
Name
|
diisobutylene-2
|
|
Quantity
|
8.34 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.004 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
7.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
16 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the flask mixture stirred 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 60 ml addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The funnel mixture is added to the flask over a period of about one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at about 16° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction is then quenched with deionized water (15 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with, in order, 5% HCl, 10% Na2CO3, and 50% brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The aqueous layers are then dried over K2CO3
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC(C(C2=CC(=CC=C12)C)(C)C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
